

# Initial Clinical Experiences with Oliceridine: A Technical Guide on Human Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G protein-biased  $\mu$ -opioid receptor (MOR) agonists.[4][5][6][7] The development of oliceridine was driven by the need to separate the desired analgesic effects of opioids from the significant burden of opioid-related adverse events (ORAEs), such as respiratory depression and gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional selectivity," which preferentially activates the G protein signaling pathway responsible for analgesia while minimizing the recruitment of the  $\beta$ -arrestin pathway, which is linked to many adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with **oliceridine**, focusing on its human pharmacokinetics, supported by data from foundational clinical trials.

# **Mechanism of Action: Biased Agonism**

Conventional opioids like morphine exert their effects by binding to the  $\mu$ -opioid receptor, which subsequently triggers two primary intracellular signaling cascades:







- G-protein Pathway: Activation of this pathway is predominantly responsible for the desired analgesic effects.[4][10]
- β-arrestin Pathway: Recruitment and activation of β-arrestin are associated with a host of undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[4][5][10]

**Oliceridine** is designed to be a "biased ligand" that, upon binding to the MOR, preferentially activates the G-protein signaling cascade while only weakly engaging the  $\beta$ -arrestin pathway. [5][11] This biased agonism aims to provide potent pain relief with an improved safety and tolerability profile compared to conventional, unbiased opioids.[1][6][12]





Click to download full resolution via product page

Figure 1: Oliceridine's Biased Signaling Mechanism.

#### **Pharmacokinetic Profile**

Initial clinical studies have characterized the pharmacokinetic (PK) profile of **oliceridine**, demonstrating predictable behavior.

 Metabolism: Oliceridine is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies



the relationship between plasma concentration and analgesic effect.[11]

- Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]
- Special Populations:
  - Renal Impairment: No clinically meaningful differences in PK parameters have been observed between subjects with end-stage renal disease (ESRD) and healthy subjects, suggesting no dose adjustment is needed for renal impairment.[10][14]
  - Hepatic Impairment: While clearance and AUC were not affected, the half-life of
     oliceridine was observed to increase in patients with moderate to severe hepatic
     impairment.[14] An initial dose reduction may be considered for patients with severe
     hepatic impairment.[14]
  - CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6 enzyme show reduced clearance of oliceridine.[11]

#### **Data Presentation: Pharmacokinetic Parameters**

The following table summarizes key pharmacokinetic parameters from a Phase I, single-ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]



| Parameter                     | 0.75 mg Dose<br>(n=12) | 1.5 mg Dose (n=10) | 3.0 mg Dose (n=10) |
|-------------------------------|------------------------|--------------------|--------------------|
| Cmax (ng/mL)                  | 51.29 ± 11.23          | 64.95 ± 14.59      | 81.91 ± 16.03      |
| Tmax (h)                      | 0.034 (2 min)          | 0.034 (2 min)      | 0.083 (5 min)      |
| AUC <sub>0</sub> -t (h*ng/mL) | 32.22 ± 4.54           | 69.34 ± 11.41      | 144.38 ± 27.99     |
| t½ (h)                        | 1.85 ± 0.23            | 1.94 ± 0.23        | 2.08 ± 0.29        |
| CLz (L/h)                     | 23.95 ± 3.42           | 22.18 ± 3.73       | 21.29 ± 4.14       |
| Vz (L)                        | 64.91 ± 10.74          | 62.53 ± 10.02      | 64.64 ± 11.53      |

Data presented as mean ± standard deviation, except for Tmax which is the median time. Data sourced from a study in Chinese patients with chronic non-cancer pain.[6][7][13]

## **Experimental Protocols and Clinical Experience**

**Oliceridine**'s clinical development program has included Phase I studies in healthy volunteers and special populations, as well as pivotal Phase III efficacy and safety trials in patients with acute postoperative pain.[3][12]





Click to download full resolution via product page

Figure 2: Generalized Workflow for Pivotal Oliceridine Clinical Trials.

#### **Phase I Studies**

The initial human trials were single-ascending-dose, open-label studies designed to assess the safety, tolerability, and pharmacokinetic profile of **oliceridine**.[6][13]

Methodology: These studies typically involved administering a single intravenous dose of
 oliceridine over a short infusion period (e.g., 2 minutes) to cohorts of participants at



escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected at predefined intervals to determine plasma concentrations and calculate PK parameters using non-compartmental analysis.[6][10] Safety was monitored through the recording of adverse events (AEs), vital signs, and laboratory tests.[6][10]

• Findings: These trials established that **oliceridine** exhibits predictable pharmacokinetic characteristics.[12] The most common AEs were consistent with the opioid class, such as nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial studies.[6][7]

## Phase III Efficacy and Safety Trials (APOLLO & ATHENA)

The core of the clinical experience comes from the Phase III program, including the APOLLO-1 and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15] [16][17]

- Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-controlled (morphine) studies in patients experiencing moderate-to-severe acute pain following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).
   [8][9][15] Patients were randomized to receive either oliceridine, morphine, or a placebo, administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The primary endpoint was typically the proportion of treatment responders compared to placebo.
   [15][18]
- The ATHENA Study: This was a large, open-label study designed to assess the safety and tolerability of oliceridine in a broad "real-world" population of 768 patients with acute pain from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-administered boluses or PCA.[19][21]

## **Data Presentation: Key Phase III Trial Protocols**



| Trial                   | Patient<br>Population                                                        | Design                                                            | Interventions                                                                                                                                      | Primary<br>Endpoint                                                       |
|-------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| APOLLO-1[8][15]<br>[22] | Moderate-to-<br>severe pain post-<br>bunionectomy<br>(n=389)                 | Randomized,<br>double-blind,<br>placebo- and<br>active-controlled | Loading Dose: Oliceridine (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: Oliceridine (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo. | Proportion of treatment responders vs. Placebo over 48 hours.             |
| APOLLO-2[9][18]         | Moderate-to-<br>severe pain post-<br>abdominoplasty<br>(n=401)               | Randomized,<br>double-blind,<br>placebo- and<br>active-controlled | Loading Dose: Oliceridine (1.5 mg), Morphine (4 mg), or Placebo. PCA Demand Dose: Oliceridine (0.1, 0.35, or 0.5 mg), Morphine (1 mg), or Placebo. | Proportion of<br>treatment<br>responders vs.<br>Placebo over 24<br>hours. |
| ATHENA[16][19]<br>[20]  | Moderate-to-<br>severe acute<br>pain (surgical &<br>non-surgical)<br>(n=768) | Open-label,<br>multi-center<br>safety study                       | Bolus Dosing: 1-<br>2 mg loading, 1-3<br>mg PRN. PCA:<br>1.5 mg loading,<br>0.5 mg demand<br>dose.                                                 | Safety and tolerability (AEs, discontinuations, vital signs).             |

Clinical Findings: Across the Phase III program, oliceridine demonstrated effective
analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg
of morphine.[9][18] Importantly, oliceridine showed a favorable safety and tolerability profile,
particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs
like nausea and vomiting compared to morphine.[9][12][15]

## Conclusion



The initial clinical experiences with **oliceridine** establish it as a novel analgesic with a well-characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased agonist translates into a clinical profile that offers analgesia comparable to conventional opioids like morphine but with an improved safety margin, particularly concerning respiratory and gastrointestinal adverse events.[9][12] The data from Phase I to Phase III trials provide a robust foundation for its use in the management of moderate-to-severe acute pain in controlled clinical settings, offering a valuable alternative for patients where the risks associated with conventional opioids are a significant concern.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Dive Into Oliceridine and Its Novel Mechanism of Action PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Oliceridine: Examining the clinical evidence, pharmacology, and contested mechanism of action of the first FDA-approved biased opioid agonist | Journal of Opioid Management [wmpllc.org]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 6. Pharmacokinetics and Safety of Oliceridine Fumarate Injection in Chinese Patients with Chronic Non-Cancer Pain: A Phase I, Single-Ascending-Dose, Open-Label Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. APOLLO-1: a randomized placebo and active-controlled phase III study investigating oliceridine (TRV130), a G protein-biased ligand at the μ-opioid receptor, for management of moderate-to-severe acute pain following bunionectomy PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]

#### Foundational & Exploratory





- 11. go.drugbank.com [go.drugbank.com]
- 12. Overview and Prospects of the Clinical Application of Oliceridine PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The Influence of Renal or Hepatic Impairment on the Pharmacokinetics, Safety, and Tolerability of Oliceridine PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 18. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATHENA: A Phase 3, Open-Label Study Of The Safety And Effectiveness Of Oliceridine (TRV130), A G-Protein Selective Agonist At The μ-Opioid Receptor, In Patients With Moderate To Severe Acute Pain Requiring Parenteral Opioid Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pimr.org.in [pimr.org.in]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Initial Clinical Experiences with Oliceridine: A Technical Guide on Human Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139222#initial-clinical-experiences-with-oliceridine-pharmacokinetics-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com